molecular formula C20H22O B15161353 2,2,4-Trimethyl-5,6-diphenyl-3,6-dihydro-2H-pyran CAS No. 652131-22-1

2,2,4-Trimethyl-5,6-diphenyl-3,6-dihydro-2H-pyran

Katalognummer: B15161353
CAS-Nummer: 652131-22-1
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: YNURBHSWZWBMCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,4-Trimethyl-5,6-diphenyl-3,6-dihydro-2H-pyran is a chemical compound belonging to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its unique structure, which includes three methyl groups and two phenyl groups attached to the pyran ring. The compound’s molecular formula is C20H22O.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-5,6-diphenyl-3,6-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2,4-trimethyl-1,3-pentanediol with benzaldehyde in the presence of an acid catalyst can lead to the formation of the desired pyran compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,4-Trimethyl-5,6-diphenyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2,4-Trimethyl-5,6-diphenyl-3,6-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 2,2,4-Trimethyl-5,6-diphenyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran: This compound has a similar pyran ring structure but differs in the substitution pattern.

    3,4-Dihydro-2H-pyran: A simpler pyran derivative with fewer substituents, often used as a protecting group in organic synthesis.

Uniqueness

2,2,4-Trimethyl-5,6-diphenyl-3,6-dihydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methyl and phenyl groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

652131-22-1

Molekularformel

C20H22O

Molekulargewicht

278.4 g/mol

IUPAC-Name

4,6,6-trimethyl-2,3-diphenyl-2,5-dihydropyran

InChI

InChI=1S/C20H22O/c1-15-14-20(2,3)21-19(17-12-8-5-9-13-17)18(15)16-10-6-4-7-11-16/h4-13,19H,14H2,1-3H3

InChI-Schlüssel

YNURBHSWZWBMCC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(OC(C1)(C)C)C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.